2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-phenylacetamide 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1251620-26-4
VCID: VC4625745
InChI: InChI=1S/C20H25N3O4S/c1-21(17-9-5-4-6-10-17)20(25)16-22-15-18(11-12-19(22)24)28(26,27)23-13-7-2-3-8-14-23/h4-6,9-12,15H,2-3,7-8,13-14,16H2,1H3
SMILES: CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-phenylacetamide

CAS No.: 1251620-26-4

Cat. No.: VC4625745

Molecular Formula: C20H25N3O4S

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-phenylacetamide - 1251620-26-4

Specification

CAS No. 1251620-26-4
Molecular Formula C20H25N3O4S
Molecular Weight 403.5
IUPAC Name 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide
Standard InChI InChI=1S/C20H25N3O4S/c1-21(17-9-5-4-6-10-17)20(25)16-22-15-18(11-12-19(22)24)28(26,27)23-13-7-2-3-8-14-23/h4-6,9-12,15H,2-3,7-8,13-14,16H2,1H3
Standard InChI Key UWAYTNCTYDKYIJ-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3

Introduction

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-phenylacetamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. It features a unique combination of structural elements, including an azepane sulfonyl group, a dihydropyridine ring, and a phenylacetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity patterns.

Synthesis

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. These steps may include:

  • Reaction of Azepane Derivatives: Initial reactions often involve azepane derivatives reacting with sulfonyl chlorides to form sulfonamide intermediates.

  • Cyclization Reactions: Subsequent cyclization reactions are used to introduce the dihydropyridine moiety.

  • Acetamide Formation: The final steps involve forming the acetamide moiety through appropriate coupling reactions.

Each step requires careful optimization of parameters such as temperature, reaction time, and pH to ensure high yields and purity of the final product.

Potential Applications and Biological Activity

  • Pharmacological Properties: Compounds with similar structures have been explored for their pharmacological properties and potential therapeutic uses, particularly in modulating enzymatic activities associated with inflammation or cancer progression.

  • Mechanism of Action: The mechanism of action likely involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes.

  • Structure-Activity Relationship: Modifications at the phenyl position can significantly alter the compound's biological activity, making it a candidate for structure-activity relationship studies.

Chemical Reactions and Stability

  • Chemical Reactions: The compound undergoes typical reactions for sulfonamides and amides, including hydrolysis and nucleophilic substitution reactions.

  • Stability and Solubility: The solubility profile would need to be evaluated under various pH conditions to determine its stability and bioavailability in biological systems.

Research Findings and Future Directions

  • Preliminary Studies: Preliminary assessments suggest that this compound may exhibit significant biological activity, potentially acting as an enzyme inhibitor or modulating receptor activity.

  • Future Research: Further studies are necessary to elucidate the compound's mechanism of action and potential therapeutic benefits. Interaction studies with biological systems are essential for understanding how this compound interacts with enzymes or receptors.

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